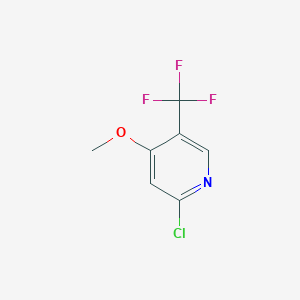

![molecular formula C32H18F4O2 B1409409 (R)-3,3'-Bis(3,5-difluorophenyl)-[1,1'-binapthalene]-2,2'-diol CAS No. 1706439-53-3](/img/structure/B1409409.png)

(R)-3,3'-Bis(3,5-difluorophenyl)-[1,1'-binapthalene]-2,2'-diol

- 点击“快速查询”以从我们的专家团队获取报价。

- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

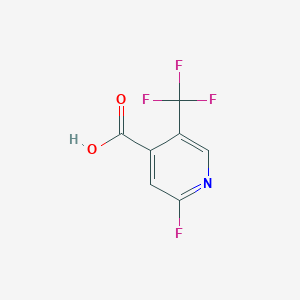

“®-3,3’-Bis(3,5-difluorophenyl)-[1,1’-binapthalene]-2,2’-diol” is a chemical compound with a molecular formula of C32H18F4O2 . It has a molecular weight of 510.5 g/mol . This compound is typically in crystal form and has a melting point of 128°C .

Synthesis Analysis

The synthesis of “®-3,3’-Bis(3,5-difluorophenyl)-[1,1’-binapthalene]-2,2’-diol” involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions. The synthesis pathway involves the conversion of 3,5-difluorophenylacetic acid to 3,5-difluorophenylacetonitrile, and then to ®-3-(3,5-Difluorophenyl)isoxazolidine.

Molecular Structure Analysis

The molecular structure of “®-3,3’-Bis(3,5-difluorophenyl)-[1,1’-binapthalene]-2,2’-diol” is characterized by its molecular formula C32H18F4O2 . It is a complex organic compound with multiple aromatic rings and functional groups.

Physical And Chemical Properties Analysis

“®-3,3’-Bis(3,5-difluorophenyl)-[1,1’-binapthalene]-2,2’-diol” is a crystal with a melting point of 128°C . It has a molecular weight of 510.5 g/mol and a molecular formula of C32H18F4O2 .

科研应用

BINOL Modification and Reactions

- BINOLs, including variants like the one mentioned, have been modified through SNAr reactions with pentafluoropyridine, enabling further functionalization and application in synthetic chemistry (Koltunov & Chernov, 2015).

Catalysis

- Certain BINOL derivatives have been used in catalysis, such as in the hydrogenation of prochiral alkenes, demonstrating their utility in creating chiral compounds (Kawano et al., 1989).

- They have also been involved in the synthesis of crown ethers, where BINOL derivatives act as key intermediates (Kiyooka et al., 1996).

Material Synthesis

- BINOL derivatives are used in the synthesis of materials like poly(ether imides), indicating their relevance in polymer chemistry (Kim & Hay, 1993).

Enantioselective Reactions

- Chiral BINOL derivatives have been synthesized and used in enantioselective Lewis acid-catalyzed reactions, highlighting their role in asymmetric synthesis (Liu et al., 2007).

Experimental Techniques

- BINOL derivatives have been part of experimental studies to understand mechanisms in organic reactions, such as the study of carbonyl-ene reactions (Doherty et al., 2006).

Novel Applications

- BINOL derivatives have been used in the preparation of amphiphilic resin-supported ligands for asymmetric catalysis in water, showing their adaptability to various environments (Otomaru et al., 2004).

Advanced Organic Syntheses

- They have been applied in the synthesis of novel axially chiral ligands with potential in catalysis, biophotonics, and sensing (Diaz et al., 2012).

性质

IUPAC Name |

3-(3,5-difluorophenyl)-1-[3-(3,5-difluorophenyl)-2-hydroxynaphthalen-1-yl]naphthalen-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H18F4O2/c33-21-9-19(10-22(34)15-21)27-13-17-5-1-3-7-25(17)29(31(27)37)30-26-8-4-2-6-18(26)14-28(32(30)38)20-11-23(35)16-24(36)12-20/h1-16,37-38H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFEQACAMEHRRFX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=C2C3=C(C(=CC4=CC=CC=C43)C5=CC(=CC(=C5)F)F)O)O)C6=CC(=CC(=C6)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H18F4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

510.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-3,3'-Bis(3,5-difluorophenyl)-[1,1'-binapthalene]-2,2'-diol | |

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

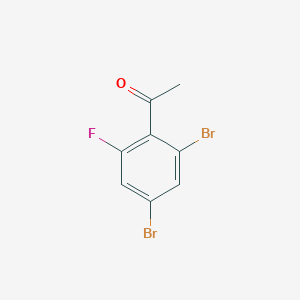

![3-[2-(Tert-butoxy)-2-oxoethyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B1409335.png)

![Ethyl 1-(5-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylate](/img/structure/B1409344.png)